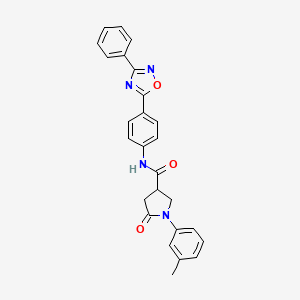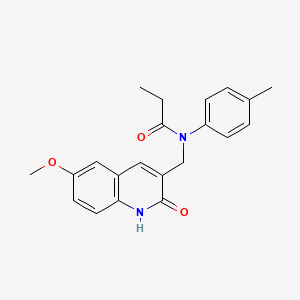![molecular formula C21H20N4O2 B7691669 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in the field of medical imaging. This compound is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of immune cells and glial cells in the brain. Due to its high affinity for TSPO, DPA-714 has been used as a radiotracer for positron emission tomography (PET) imaging of neuroinflammation.
作用機序
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide binds selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. Activation of these cells is a hallmark of neuroinflammation, and TSPO expression is increased in response to this activation. By binding to TSPO, this compound can be used to visualize the extent and severity of neuroinflammation in vivo.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in animal studies, and does not appear to have any significant effects on physiological parameters such as heart rate, blood pressure, or body temperature. However, its effects on specific biochemical pathways and signaling pathways in the brain are still being studied.
実験室実験の利点と制限
One of the major advantages of using N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide for PET imaging is its high selectivity for TSPO. This allows for accurate and specific visualization of neuroinflammation in vivo. However, there are also limitations to its use, including the fact that TSPO expression is not exclusive to activated microglia and astrocytes, and can also be found in other cell types. Additionally, the signal-to-noise ratio of PET imaging with this compound can be affected by factors such as blood-brain barrier permeability and nonspecific binding.
将来の方向性
There are several potential future directions for research on N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide and its use in PET imaging. One area of interest is the development of more specific ligands for TSPO, which could improve the accuracy and sensitivity of PET imaging for neuroinflammation. Additionally, studies are ongoing to investigate the role of neuroinflammation in various neurological disorders, and the potential use of this compound for diagnosis, monitoring, and treatment of these disorders. Finally, there is interest in using this compound for imaging other types of inflammation outside of the brain, such as inflammation in the lungs or joints.
合成法
The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide involves several steps, beginning with the synthesis of 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline. This compound is then reacted with 4-ethoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has been used extensively in preclinical and clinical studies for PET imaging of neuroinflammation. Neuroinflammation is a complex process that is involved in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. PET imaging with this compound has been shown to be a sensitive and specific marker of neuroinflammation, and has the potential to aid in the diagnosis and monitoring of these disorders.
特性
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-27-16-9-7-14(8-10-16)21(26)23-19-17-12-15-6-5-13(2)11-18(15)22-20(17)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMCUFIEOBXYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
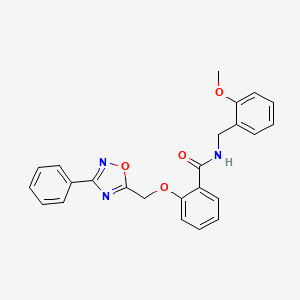

![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
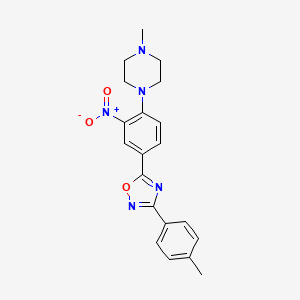

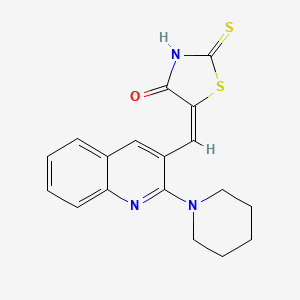

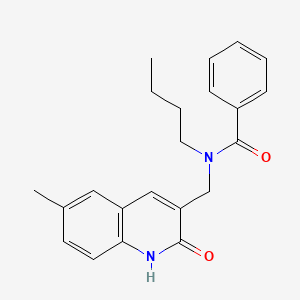


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
